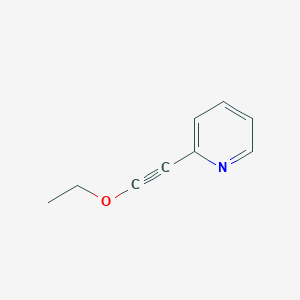
2-(2-Ethoxyethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethynyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethynyl)pyridine typically involves the ethynylation of pyridine derivatives. One common method is the reaction of 2-bromoethynylpyridine with ethyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group replaces the bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to ethoxyethylpyridine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or ethynyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethoxyethylpyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-(2-Ethoxyethynyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethynyl)pyridine involves its interaction with various molecular targets. The ethynyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the ethoxy group, making it less hydrophilic.
2-Ethylpyridine: Contains an ethyl group instead of an ethynyl group, affecting its reactivity.
2-(Methoxyethynyl)pyridine: Similar structure but with a methoxy group, altering its electronic properties.
Uniqueness: 2-(2-Ethoxyethynyl)pyridine is unique due to the presence of both ethynyl and ethoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
163680-64-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
InChI Key |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
Canonical SMILES |
CCOC#CC1=CC=CC=N1 |
Synonyms |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride](/img/structure/B71750.png)
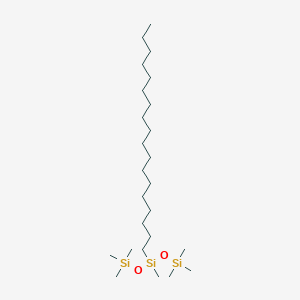
![5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one](/img/structure/B71752.png)
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
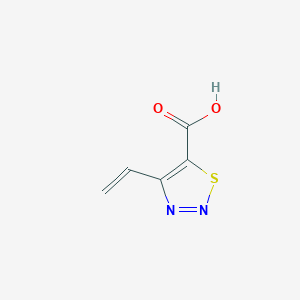
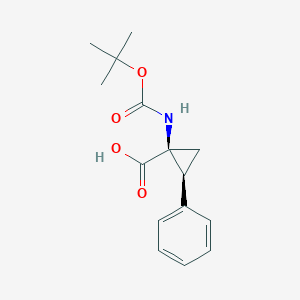
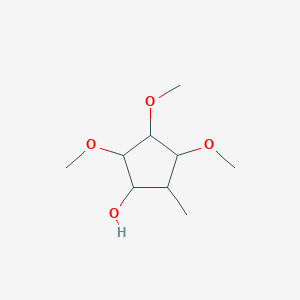
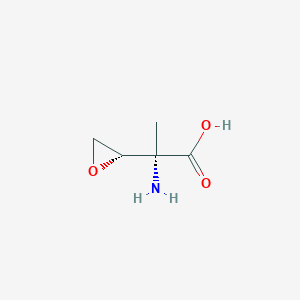
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
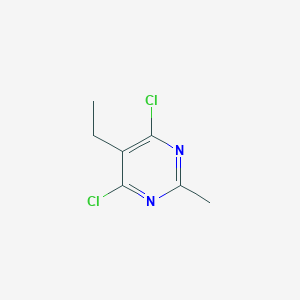
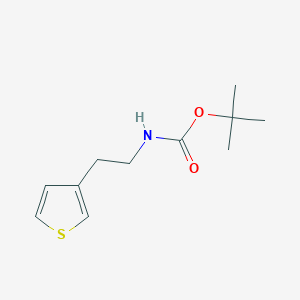
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
